1-Chloro-6-methoxyisoquinoline
Overview
Description
1-Chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO. It is characterized by the presence of a chlorine atom and a methoxy group attached to an isoquinoline ring. This compound is known for its applications in various chemical processes and is typically found as a yellow solid .
Preparation Methods
The synthesis of 1-Chloro-6-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 6-Methoxyisoquinoline
Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
1-Chloro-6-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can yield the corresponding aminoisoquinoline derivative.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
1-Chloro-6-methoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
1-Chloro-6-methoxyisoquinoline can be compared with other similar compounds, such as:
6-Methoxyisoquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloroisoquinoline:
1-Methoxyisoquinoline: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the chlorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-6-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619753 | |
Record name | 1-Chloro-6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132997-77-4 | |
Record name | 1-Chloro-6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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